Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with the molecular formula C11H14FNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of tert-butyl[1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl[1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. In the context of drug development, it acts by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-fluorophenyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to its specific structural features, such as the presence of a hydroxyethyl group and a fluorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H18FNO3 |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
InChI Key |
XQJURJIJCWFLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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